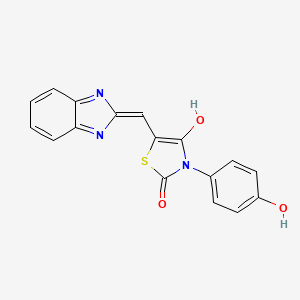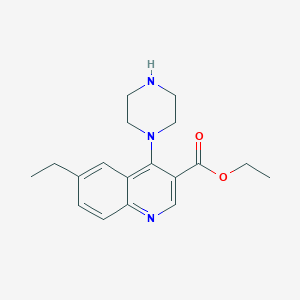
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Norfloxacin: Another fluoroquinolone antibiotic with structural similarities but distinct pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 6-ethyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3 |
InChI Key |
XICSOVKUHPIZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
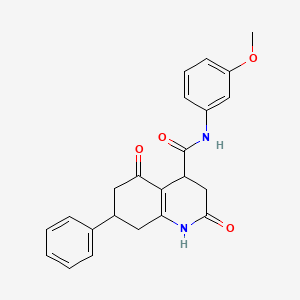
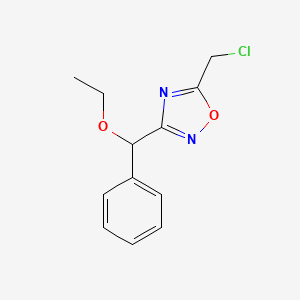
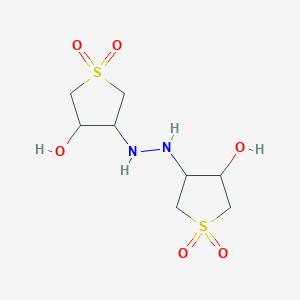
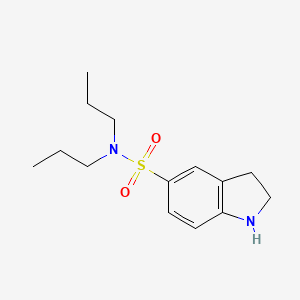
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
amine](/img/structure/B15096653.png)

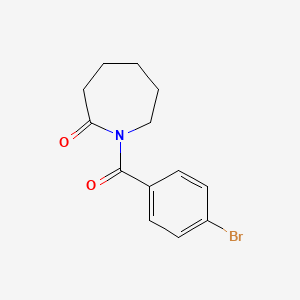
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
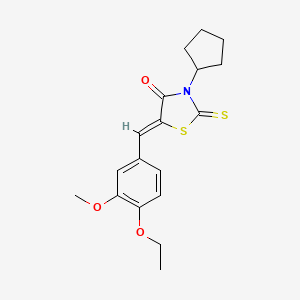
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
